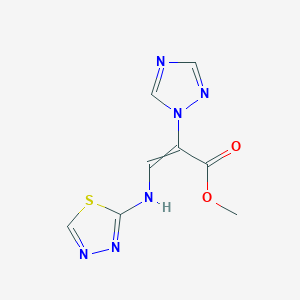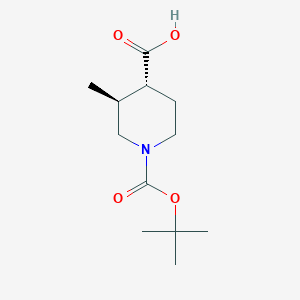
Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 350990-40-8 . It has a molecular weight of 289.4 and its IUPAC name is methyl 2-amino-4-(4-isobutylphenyl)-3-thiophenecarboxylate . It is a solid at room temperature .
Molecular Structure Analysis
“this compound” contains a total of 40 bonds, including 21 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ester, 1 aromatic primary amine, and 1 Thiophene .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 289.4 .Scientific Research Applications
Genotoxic and Carcinogenic Potentials
Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate, as a thiophene derivative, has been studied for its genotoxic and carcinogenic potentials. Thiophene derivatives are used in pharmaceuticals, agrochemicals, and dyestuffs but can be toxic. A study assessed the mutagenic and DNA-damaging effects of such derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, using the Ames test and Comet assay. The carcinogenic potential was evaluated via the Syrian Hamster Embryo cell transformation assay (CTA) (Lepailleur et al., 2014).
Synthesis and Reaction Studies
The compound has been a subject in the synthesis and reaction mechanism studies. For instance, its formation was observed in the Gewald reaction of 4-methyl-2-pentanone with alkyl cyanoacetates, along with other related compounds. This provided insights into the reaction mechanisms of thiophene derivatives (Gütschow et al., 1996).
Antiproliferative Potency in Tumor Cells
A class of tumor-selective agents includes derivatives of this compound. These compounds showed selective inhibition of the proliferation of tumor cell lines, including T-lymphoma/leukemia cells, as well as prostate, renal, CNS, and liver tumor cells. The selectivity and potency of these compounds in targeting specific cancer cells were significant (Thomas et al., 2014).
Synthesis of Novel Compounds
Research has also focused on the synthesis of novel compounds using this compound. For instance, synthesis approaches for tetrasubstituted thiophenes have been developed, indicating the versatility of this compound in creating complex molecular structures (Sahu et al., 2015).
Chemical Reactions and Applications
Further studies have explored various chemical reactions involving thiophene derivatives, looking into novel routes for synthesizing complex molecules. These include reactions with methyl 3-hydroxythiophene-2-carboxylate and studies on the synthesis of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).
Mechanism of Action
properties
IUPAC Name |
methyl 2-amino-4-[4-(2-methylpropyl)phenyl]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-10(2)8-11-4-6-12(7-5-11)13-9-20-15(17)14(13)16(18)19-3/h4-7,9-10H,8,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXRZGFHZVRWDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373376 |
Source


|
| Record name | methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
350990-40-8 |
Source


|
| Record name | methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (E)-3-[6-(benzyloxy)-2-naphthyl]-2-propenoate](/img/structure/B1363496.png)




![[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B1363507.png)
![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)






